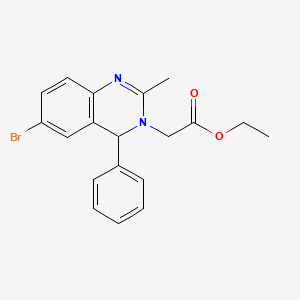![molecular formula C16H14N2O7S B5160471 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5160471.png)
5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acid, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is widely used in the treatment of bacterial infections. It was first synthesized in the 1960s and has since become a popular choice for treating a wide range of bacterial infections. In
Wirkmechanismus
5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and without it, the bacteria are unable to survive. 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, and prevents it from functioning properly.
Biochemical and Physiological Effects
5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria by interfering with folic acid synthesis. It has also been found to have anti-inflammatory properties and may be effective in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also effective against a wide range of bacteria, making it a useful tool for studying bacterial infections. However, it does have some limitations. It can be toxic to certain cell types, and its effectiveness can be reduced by the development of bacterial resistance.
Zukünftige Richtungen
There are a number of future directions for the study of 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole. One area of research is the development of new and more effective antibiotics. Another area of research is the study of the mechanisms of bacterial resistance to 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole. Additionally, there is ongoing research into the potential use of 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole in the treatment of inflammatory diseases.
Conclusion
In conclusion, 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole is a widely used antibiotic that has been extensively studied for its antibacterial properties. It works by inhibiting the synthesis of folic acid in bacteria and has been found to be effective against a wide range of gram-positive and gram-negative bacteria. While it has a number of advantages for lab experiments, it also has some limitations, including toxicity to certain cell types and the development of bacterial resistance. Ongoing research is focused on the development of new antibiotics, the study of bacterial resistance, and the potential use of 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole in the treatment of inflammatory diseases.
Synthesemethoden
5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole can be synthesized by the reaction of 4-aminobenzenesulfonamide with 5-bromo-2-nitrobenzoic acid in the presence of a base. The resulting product is then reduced with iron powder to yield 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole.
Wissenschaftliche Forschungsanwendungen
5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acidzole has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-positive and gram-negative bacteria. It has been used in the treatment of urinary tract infections, respiratory tract infections, and skin infections. It has also been used in combination with other antibiotics to treat more severe infections.
Eigenschaften
IUPAC Name |
5-[(4-acetamidophenyl)sulfonylamino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7S/c1-9(19)17-12-2-4-14(5-3-12)26(24,25)18-13-7-10(15(20)21)6-11(8-13)16(22)23/h2-8,18H,1H3,(H,17,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHQXZFPSBTTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2-chlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160396.png)
![2-methoxy-5-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B5160405.png)
amine hydrochloride](/img/structure/B5160409.png)
![4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5160412.png)
![N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide](/img/structure/B5160413.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5160421.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B5160430.png)
![2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide](/img/structure/B5160438.png)

![4-{[5-(2-nitrophenyl)-2-furyl]methyl}morpholine](/img/structure/B5160454.png)
![methyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5160456.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-{[3-(2,4-dichlorophenoxy)propyl]amino}phenoxy)phenyl]butanamide](/img/structure/B5160483.png)

